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Compound of Interest

Compound Name: (R)-Fasiglifam

Cat. No.: B570503

For Researchers, Scientists, and Drug Development Professionals

(R)-Fasiglifam (TAK-875), a once-promising selective agonist of G protein-coupled receptor 40
(GPR40/FFAR1) for the treatment of type 2 diabetes, was discontinued in Phase Il clinical
trials due to concerns of drug-induced liver injury (DILI). Subsequent investigations have
revealed that this hepatotoxicity is not an on-target effect mediated by GPR40 but rather stems
from a combination of off-target cellular interactions. This technical guide provides an in-depth
exploration of these off-target mechanisms, presenting quantitative data, detailed experimental
protocols, and visual representations of the key pathways involved in (R)-Fasiglifam-induced
hepatotoxicity.

Executive Summary

The liver injury associated with (R)-Fasiglifam is multifactorial, primarily attributed to three
interconnected off-target phenomena:

o Metabolic Activation: (R)-Fasiglifam is metabolized in the liver to a reactive acyl glucuronide
(AG) metabolite. This metabolite, and potentially an acyl-CoA thioester intermediate, can
covalently bind to hepatic proteins, a known risk factor for idiosyncratic DILI.[1][2]

« Inhibition of Hepatobiliary Transporters: Both (R)-Fasiglifam and its acyl glucuronide
metabolite inhibit key hepatic uptake and efflux transporters. This disruption of bile acid and
bilirubin homeostasis can lead to cholestatic liver injury.[2][3][4]
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» Mitochondrial Dysfunction: (R)-Fasiglifam has been demonstrated to impair mitochondrial
function by inhibiting the electron transport chain, leading to cellular stress.[2]

e Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce the
generation of reactive oxygen species in hepatocytes, a process that appears to be
dependent on GPR40.[5][6]

This document will dissect each of these mechanisms, providing the available quantitative data
and the experimental methodologies used to elucidate them.

Quantitative Data on Off-Target Interactions

The following tables summarize the key quantitative findings from studies on (R)-Fasiglifam's
off-target effects.

Table 1: Inhibition of Human Hepatobiliary Transporters by (R)-Fasiglifam and its Acyl
Glucuronide Metabolite
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Transporter Substrate Inhibitor IC50 (pM) Source
Efflux
Transporters
o Similar potency
BSEP Taurocholate (R)-Fasiglifam [2]
to TAK-875AG
MRP2 CDCF (R)-Fasiglifam 48.1 [7]
MRP2 Vinblastine (R)-Fasiglifam 241 [31[4]
Similar potency
MRP2 - TAK-875-AG [2]
to TAK-875
Estradiol-3- o
MRP3 ) (R)-Fasiglifam 31.8 [7]
glucuronide
Estradiol-3-
MRP3 _ TAK-875-AG 0.21 [2]
glucuronide
o Similar potency
MRP4 DHEAS (R)-Fasiglifam [2]
to TAK-875AG
Uptake
Transporters
NTCP Taurocholate (R)-Fasiglifam 10.9 [31[4]
OATP1B1 Atorvastatin (R)-Fasiglifam 2.28 [31[4]
OATP1B3 Atorvastatin (R)-Fasiglifam 3.98 [31[4]

CDCF: 5(6)-carboxy-2',7'-dichlorofluorescein; DHEAS: Dehydroepiandrosterone sulfate

Table 2: Covalent Binding and Cytotoxicity of (R)-Fasiglifam
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Parameter Cell Type Value Conditions Source
o Human 69.1+4.3 10 pM 14C-TAK-
Covalent Binding ) [1]
Hepatocytes pmole/mg protein 875
Covalent Binding  Human Estimated from
2.0 mg/day o [11[2]
Burden Hepatocytes in vitro data

o Human Primary
Cytotoxicity 24-48 hour

Hepatocytes 56 to 68 uM [8]
(TC50) treatment

(2D)
Cytotoxicity 48 hour

HepG2 Cells ~50 pM [9]
(TC50) treatment

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and
experimental procedures discussed in this guide.
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Figure 1: Signaling pathway of (R)-Fasiglifam-induced hepatotoxicity.
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Figure 2: Experimental workflow for investigating hepatotoxicity.
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Figure 3: Logical relationship of off-target mechanisms leading to DILI.

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments used to identify the off-target
liabilities of (R)-Fasiglifam.

Covalent Binding Assay in Human Hepatocytes

Objective: To quantify the extent of irreversible binding of (R)-Fasiglifam to hepatocyte
proteins, indicating the formation of reactive metabolites.

Methodology:[1]

o Cell Culture: Cryopreserved human hepatocytes are thawed and plated at a concentration of
1 x 10° cells/mL in Krebs-Henseleit buffer (KHB).

 Incubation: Hepatocytes are incubated in triplicate with 10 uM 14C-labeled (R)-Fasiglifam for
4 hours at 37°C in a humidified incubator with 5% COx-.

» Protein Precipitation and Washing:

o Following incubation, the cells are pelleted and washed multiple times with ice-cold
acetonitrile to precipitate proteins and remove unbound drug.

o The protein pellet is further washed with a mixture of methanol and water to ensure
complete removal of non-covalently bound radioactivity.

e Protein Solubilization and Quantification:
o The final protein pellet is solubilized in 1N NaOH.

o An aliquot is taken for protein concentration determination using a standard method (e.g.,
BCA assay).

o Another aliquot is mixed with scintillation cocktail for quantification of radioactivity using a
liquid scintillation counter.
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o Data Analysis: The amount of covalently bound drug is expressed as picomoles of drug
equivalent per milligram of protein. This value is then used to calculate the covalent binding
burden (mg/day).

Hepatobiliary Transporter Inhibition Assays

Objective: To determine the inhibitory potential of (R)-Fasiglifam and its metabolites on key
hepatic uptake and efflux transporters.

Methodology for Efflux Transporters (e.g., MRP2) using Vesicle Assays:[3][4]

» Vesicle Preparation: Membrane vesicles from HEK293 cells overexpressing the transporter
of interest (e.g., MRP2) are used.

 Incubation: Vesicles are incubated with a specific probe substrate (e.g., vinblastine for
MRP2) and varying concentrations of the inhibitor ((R)-Fasiglifam) in an appropriate buffer
at 37°C.

o Termination of Transport: The transport reaction is stopped by adding ice-cold buffer and
rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation
medium.

e Quantification: The amount of substrate transported into the vesicles is quantified, typically
using a radiolabeled substrate and liquid scintillation counting.

» Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated
relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-
response curve.

Methodology for Uptake Transporters (e.g., OATP1B1) using Cell-based Assays:[3][4]

o Cell Culture: HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1)
are cultured in appropriate media.

o Uptake Experiment:

o Cells are pre-incubated with buffer containing varying concentrations of the inhibitor ((R)-
Fasiglifam).
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o The uptake is initiated by adding the probe substrate (e.g., atorvastatin for OATP1B1).

o After a defined incubation period at 37°C, the uptake is terminated by washing the cells
with ice-cold buffer.

o Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the
substrate is quantified using LC-MS/MS.

o Data Analysis: The inhibition of uptake is calculated, and the IC50 value is determined as
described for the efflux transporter assay.

Mitochondrial Respiration Assay

Objective: To assess the effect of (R)-Fasiglifam on mitochondrial function by measuring the
oxygen consumption rate (OCR).

Methodology (Seahorse XFe96 Analyzer):[1]

o Cell Culture: HepG2 cells are seeded in Seahorse XFe96-well culture plates and allowed to
attach overnight.

o Assay Preparation: The cell culture medium is replaced with Seahorse assay medium
supplemented with glucose, glutamine, and pyruvate. The cells are equilibrated in a non-COz2
incubator.

o Compound Treatment: (R)-Fasiglifam (at concentrations ranging from 0.1 to 100 uM) is
injected into the wells, and the oxygen consumption rate (OCR) is measured in real-time.

e Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequential
injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture
of rotenone and antimycin A (Complex | and Ill inhibitors, respectively). This allows for the
determination of basal respiration, ATP-linked respiration, maximal respiration, and non-
mitochondrial respiration.

o Data Analysis: The OCR values are normalized to cell number or protein content. The effect
of (R)-Fasiglifam on different parameters of mitochondrial respiration is then quantified and
compared to vehicle-treated controls.
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Conclusion

The withdrawal of (R)-Fasiglifam from clinical development underscores the critical importance
of a thorough investigation of off-target pharmacology, particularly for compounds that undergo
significant hepatic metabolism. The hepatotoxicity of (R)-Fasiglifam is a clear example of a
"perfect storm” of off-target effects, including the formation of reactive metabolites, inhibition of
vital hepatobiliary transporters, and mitochondrial impairment. The data and methodologies
presented in this guide provide a framework for understanding and investigating such
compound-related toxicities, which is essential for the development of safer medicines. By
applying these principles, researchers can better anticipate and mitigate the risks of drug-
induced liver injury in future drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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